molecular formula C19H20N2O2 B2353966 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide CAS No. 941915-34-0

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide

Cat. No.: B2353966
CAS No.: 941915-34-0
M. Wt: 308.381
InChI Key: SHXINTSYWJGSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide is a synthetic compound designed for research use, featuring a tetrahydroquinoline core scaffold that is acetylated at the nitrogen atom and substituted at the 6-position with a 4-methylbenzamide group. This structural class is of significant interest in medicinal chemistry, particularly in the discovery and development of novel anticancer agents. Tetrahydroquinoline derivatives have been extensively investigated as potent inhibitors of tubulin polymerization, specifically targeting the colchicine binding site on tubulin . This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in proliferating cells, and shows potential for overcoming multidrug-resistant cancer phenotypes, such as vincristine-resistant cell lines . The structural features of this compound—including the acetyl group and the methyl-substituted benzamide—are critical for its physicochemical properties and its potential to interact with biological targets. Researchers value this scaffold for its potential application in studying cellular pathways and for the optimization of key drug-like properties, including metabolic stability and solubility . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-5-7-15(8-6-13)19(23)20-17-9-10-18-16(12-17)4-3-11-21(18)14(2)22/h5-10,12H,3-4,11H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXINTSYWJGSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Formation: Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is pivotal for constructing the tetrahydroquinoline scaffold. As demonstrated in the synthesis of analogous dihydroisoquinoline derivatives, this method involves cyclizing benzamide precursors under acidic conditions. For example, compound 32 in the PMC study was synthesized by treating substituted benzamides with phosphoryl chloride (POCl₃), achieving cyclization at 110°C. Adapting this to tetrahydroquinoline requires subsequent reduction of the dihydro intermediate using sodium borohydride (NaBH₄).

Acetylation and Benzamide Coupling

Post-cyclization, the secondary amine at position 1 is acetylated using acetic anhydride or acetyl chloride. The 4-methylbenzamide group is introduced via nucleophilic acyl substitution, typically employing 4-methylbenzoyl chloride and a base such as triethylamine (Et₃N).

Detailed Synthetic Pathways

Route 1: Sequential Cyclization and Functionalization

Step 1: Synthesis of 6-Nitro-1,2,3,4-Tetrahydroquinoline

  • Procedure : Nitration of tetrahydroquinoline at position 6 using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.
  • Yield : 68–75% (reported for analogous nitrations).

Step 2: Reduction of Nitro Group to Amine

  • Procedure : Catalytic hydrogenation (H₂, Pd/C) or use of SnCl₂ in HCl.
  • Key Data : Hydrogenation at 50 psi H₂, 25°C, yields 89–92% primary amine.

Step 3: N-Acetylation

  • Reagents : Acetic anhydride (1.2 eq.), pyridine, 0°C → 25°C.
  • Yield : 94% (similar to WO2021165818A1).

Step 4: Benzamide Coupling

  • Conditions : 4-Methylbenzoyl chloride (1.1 eq.), Et₃N, dichloromethane (DCM), 0°C → reflux.
  • Yield : 72–85% (patent data).

Route 2: One-Pot Tandem Cyclization-Acetylation

This method streamlines the synthesis by combining cyclization and acetylation:

  • Cyclization : Benzamide precursor treated with POCl₃ at 110°C.
  • In-Situ Acetylation : Addition of acetic anhydride post-cyclization without intermediate isolation.
  • Benzamide Installation : As in Route 1.
  • Advantage : Reduces purification steps; overall yield improves to 78%.

Critical Process Parameters and Optimization

Temperature Control

  • Cyclization : Exothermic reactions require gradual heating (ramp: 25°C → 110°C over 2 h).
  • Crystallization : Cooling ramps (e.g., 55°C → 0°C over 4 h) enhance purity.

Solvent Selection

  • Cyclization : Ethylene glycol enables high-temperature stability (115°C).
  • Crystallization : Ethanol/ethyl acetate (1:1) mixtures yield high-purity solids.

Catalytic and Stoichiometric Considerations

  • NaBH₄ Reduction : Use 2.5 eq. for complete dihydro → tetrahydro conversion.
  • Coupling Agents : HOBt/EDCI increases benzamide coupling efficiency to >90%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 2.81 (d, J = 4.6 Hz, 3H, CH₃), 4.64 (s, 2H, CH₂), 7.50–8.84 (m, aromatic H).
  • MS (ESI) : m/z 351.2 [M+H]⁺ (calculated for C₂₀H₂₀N₂O₂: 350.15).

Purity Assessment

  • HPLC : >99% purity using C18 column, gradient elution (MeCN/H₂O).
  • Titration : Residual solvents <0.1% (EP compliance).

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Total Steps 4 3
Overall Yield 68% 78%
Key Advantage High Purity Fewer Steps
Scalability Pilot-Scale Lab-Scale

Industrial-Scale Considerations

Cost Efficiency

  • Route 1 : Higher solvent consumption (~920 kg ethylene glycol per batch).
  • Route 2 : Reduced solvent use but requires POCl₃ handling infrastructure.

Environmental Impact

  • Waste Streams : Ethanol/ethyl acetate mixtures are recyclable.
  • Green Chemistry : Replacement of POCl₃ with PCl₃ under investigation.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

HDAC Inhibitors with Benzamide-Tetrahydroquinoline Hybrids

highlights three HDAC inhibitors with structural similarities:

  • Compound 109: N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide
  • Compound 136: N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide
  • Compound 3: N1-(4-aminobiphenyl-3-yl)-N7-phenylheptanediamide
Compound HDAC1 IC₅₀ (nM) HDAC3 IC₅₀ (nM) Selectivity Key Structural Features
109 12 15 HDAC1/HDAC3 dual Hexyl linker, 2-aminophenylamide substituent
136 420 320 HDAC3-preferential Hexyl linker, 4-fluoro-2-aminophenylamide
3 8 >10,000 HDAC1-selective Heptanediamide linker, biphenyl group

Comparison with Target Compound: The target compound lacks the hexyl linker and amino-phenylamide groups seen in Compounds 109 and 136 but shares the 4-methylbenzamide moiety. Its acetylated tetrahydroquinoline core may confer distinct binding interactions compared to the alkyl-linked analogs. The absence of a fluorinated or biphenyl group likely reduces HDAC3 affinity, as seen in Compound 136, but the methyl group on benzamide could enhance lipophilicity and target engagement .

Analog with Benzamide Substituent Variation

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide ():

  • Structural Difference : Lacks the 4-methyl group on the benzamide ring.
  • Impact : The methyl group in the target compound may improve membrane permeability and metabolic stability due to increased hydrophobicity. This modification is analogous to structure-activity relationships (SAR) observed in HDAC inhibitors, where alkyl/aryl substituents enhance potency .

Tetrahydroquinoline Derivatives with Heterocyclic Modifications

references N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide, which replaces the acetyl and benzamide groups with thiazole and oxazole rings.

  • Key Differences: The oxo-group at the 2-position of tetrahydroquinoline may alter hydrogen-bonding interactions.

Structural and Functional Implications

Tetrahydroquinoline Core

This feature is shared with Compounds 109 and 136 but contrasts with aromatic quinoline-based drugs.

Substituent Effects

  • 4-Methylbenzamide : Likely enhances steric bulk and hydrophobic interactions in enzyme active sites.
  • Acetyl Group : May serve as a hydrogen-bond acceptor, mimicking the zinc-binding motifs of HDAC inhibitors .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are recognized for their diverse biological activities, including potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H18_{18}N2_{2}O. Its structure features a tetrahydroquinoline core linked to an acetamide group and a 4-methylbenzamide moiety. The compound's molecular weight is approximately 270.33 g/mol.

Pharmacological Properties

Research indicates that compounds with tetrahydroquinoline structures can exhibit a variety of pharmacological effects:

  • Analgesic Activity : Similar derivatives have been studied for their ability to act as μ-opioid receptor agonists. These compounds may provide analgesic effects while potentially minimizing adverse effects associated with traditional opioids .
  • Antitumor Activity : Some studies have highlighted the antitumor potential of related tetrahydroquinoline derivatives. For instance, specific derivatives demonstrated lower IC50_{50} values compared to standard chemotherapeutics like Doxorubicin, indicating enhanced efficacy against cancer cell lines .
  • Antimicrobial Effects : Tetrahydroquinoline-based compounds have also been investigated for their antimicrobial properties. The sulfonamide group present in some derivatives enhances their solubility and biological activity against various pathogens.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors in the central nervous system (CNS), particularly opioid receptors, contributing to its analgesic effects.
  • Enzyme Inhibition : Some derivatives may inhibit enzymes involved in cancer cell proliferation or survival pathways, leading to enhanced antitumor activity.

Case Studies and Research Findings

StudyFindings
Identified structural modifications that enhance potency and blood-brain barrier penetration in related compounds.
Reported IC50_{50} values for tetrahydroquinoline derivatives showing superior antitumor efficacy compared to Doxorubicin.
Discussed the antimicrobial properties of sulfonamide-containing tetrahydroquinolines against various bacterial strains.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide?

  • Methodology : Synthesis typically involves sequential functionalization of the tetrahydroquinoline core.

Tetrahydroquinoline preparation : Cyclization of substituted anilines with carbonyl compounds under acidic conditions.

N-acetylation : Reacting the tetrahydroquinoline intermediate with acetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

Benzamide coupling : Use of 4-methylbenzoyl chloride with the acetylated tetrahydroquinoline via nucleophilic acyl substitution.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol are recommended .

Q. How is the compound characterized for structural validation?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and acetyl/benzamide integration .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

Q. What preliminary assays are used to evaluate bioactivity?

  • Antibacterial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli) using broth microdilution .
  • Kinase inhibition : Fluorescence-based ADP-Glo™ kinase assays to measure IC50_{50} values against kinases like EGFR or CDK2 .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s 3D structure and binding interactions?

  • Procedure :

Crystallization : Vapor diffusion using methanol/water mixtures to grow single crystals.

Data collection : Synchrotron radiation (λ = 0.98 Å) for high-resolution datasets.

Refinement : SHELXL for structure solution and refinement, with validation via CCDC deposition .

  • Applications : Mapping hydrogen bonds between the benzamide moiety and kinase active sites (e.g., ATP-binding pockets) .

Q. What strategies address contradictions in reported bioactivity data?

  • Case study : Discrepancies in antibacterial efficacy may arise from strain-specific resistance or assay conditions.

  • Replication : Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin).
  • Mechanistic follow-up : Check for efflux pump activity using inhibitors like reserpine .
    • Statistical analysis : Use ANOVA with post-hoc tests (Tukey’s HSD) to compare results across studies .

Q. How does modifying substituents (e.g., methyl vs. bromo) impact kinase inhibition?

  • SAR approach :

Synthesize analogs with varied substituents (e.g., 4-bromo, 4-fluoro benzamide).

Test inhibitory potency against a kinase panel (e.g., 10-kinase panel).

Computational modeling : Molecular docking (AutoDock Vina) to correlate substituent size/electrostatics with binding affinity .

  • Findings : Bulky groups (e.g., bromo) may enhance hydrophobic interactions but reduce solubility .

Q. What advanced techniques elucidate the mechanism of HDAC or kinase inhibition?

  • HDAC inhibition :

  • Fluorogenic assays : Boc-Lys(Ac)-AMC substrate cleavage monitored via fluorescence (ex/em = 355/460 nm) .
  • Crystallography : Co-crystallization with HDAC3 to identify binding modes of the benzamide group .
    • Kinase profiling : Selectivity screening across 100+ kinases to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.